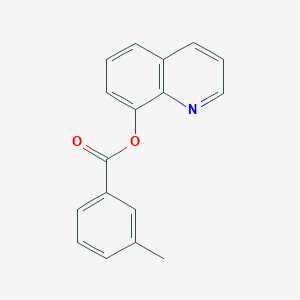

Quinolin-8-yl 3-methylbenzoate

Description

Quinolin-8-yl 3-methylbenzoate is an ester derivative of 8-hydroxyquinoline, where the hydroxyl group is substituted with a 3-methylbenzoate moiety. This compound is part of a broader class of quinoline-based esters, which are of interest due to their applications in pharmaceuticals, materials science, and coordination chemistry.

Properties

CAS No. |

13607-26-6 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29g/mol |

IUPAC Name |

quinolin-8-yl 3-methylbenzoate |

InChI |

InChI=1S/C17H13NO2/c1-12-5-2-7-14(11-12)17(19)20-15-9-3-6-13-8-4-10-18-16(13)15/h2-11H,1H3 |

InChI Key |

SDPAVXLXSJNZAX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

*Calculated based on esterification of quinolin-8-ol and 3-methylbenzoic acid.

Key Observations:

- Substituent Effects: The nitro group in Quinolin-8-yl 3-methyl-4-nitrobenzoate introduces electron-withdrawing effects, likely increasing electrophilicity and reactivity compared to the methyl-substituted analog .

- Ester Reactivity: Triflate esters (e.g., 8-Quinolinyl Triflate) are superior leaving groups, making them valuable in cross-coupling reactions, whereas benzoate esters are more stable and serve as protecting groups .

- Coordination Chemistry: The benzimidazole derivative () acts as a tridentate ligand (N,O-donor), unlike the benzoate esters, which lack strong coordinating sites .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

- Thermal Stability : High melting points (e.g., 330–332°C for coumarin derivatives in ) suggest strong intermolecular forces, whereas benzoate esters may exhibit lower thermal stability due to less rigid structures .

- Spectroscopy: Nitro and cyano groups in analogs () provide distinct IR and NMR signatures, aiding in structural characterization .

Pharmaceutical and Material Science :

Q & A

Q. What are the recommended synthetic routes for Quinolin-8-yl 3-methylbenzoate, and how can reaction efficiency be optimized?

this compound can be synthesized via O-acylation of 8-hydroxyquinoline with 3-methylbenzoyl chloride. A triethylamine-mediated reaction in acetonitrile at 80°C for 20 minutes using a Monowave 50 reactor achieves high yields (~84%) by minimizing side reactions . Optimization includes solvent selection (e.g., acetonitrile for polarity), base choice (triethylamine over K₂CO₃ for faster activation), and controlled heating to reduce decomposition. Purity is confirmed via TLC and spectroscopic methods.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.9 ppm for quinoline and benzoate moieties) and ester carbonyl (δ ~165–170 ppm). Residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) serve as internal standards .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI-MS or EI-MS) : Molecular ion [M+H]⁺ peaks (e.g., m/z 294.1) and fragmentation patterns validate the structure .

Q. How can researchers resolve discrepancies in spectral data during structural validation?

Contradictions in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repurifying via column chromatography.

- Cross-referencing with computational models (DFT for NMR chemical shifts).

- Comparing with analogs (e.g., quinolin-8-yl 4-chlorobenzoate) to identify substituent effects .

Advanced Research Questions

Q. What insights does X-ray crystallography provide about the molecular conformation of this compound?

Crystallographic analysis reveals planar quinoline rings (RMS deviation <0.04 Å) and dihedral angles between quinoline and benzoate groups (~70°), influencing steric interactions. Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing, which is critical for understanding solid-state reactivity and polymorphism .

Q. How does the 3-methylbenzoate moiety influence biological activity compared to other esters?

The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. In anticancer assays, analogs like quinolin-8-yl 4-chlorobenzoate show activity against NCI-60 cell lines, suggesting the benzoate substituent modulates target affinity (e.g., kinase inhibition or DNA intercalation) . Comparative studies with 4-methyl or halogenated analogs can quantify substituent effects on potency .

Q. What methodological challenges arise in analyzing this compound in complex matrices (e.g., biological samples)?

- GC-MS Sensitivity : Derivatization (e.g., silylation) may be needed for volatility.

- HPLC Resolution : Use C18 columns with acetonitrile/water gradients to separate isomers or degradation products .

- Matrix Interference : Solid-phase extraction (SPE) or tandem MS (MS/MS) improves specificity in pharmacokinetic studies .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?

Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:

- Replicating assays under standardized conditions (pH, temperature).

- Validating purity via DSC/TGA to exclude thermal degradation artifacts .

- Computational docking (e.g., molecular dynamics) to reconcile bioactivity with binding modes .

Data Contradiction Analysis

Q. Why do synthetic yields vary across reported methods for Quinolin-8-yl esters?

Yields depend on reaction scale, catalyst (e.g., triethylamine vs. DMAP), and heating methods (microwave vs. conventional). Microwave-assisted synthesis (e.g., Monowave 50) enhances reproducibility by ensuring uniform heating and shorter reaction times . Contradictory reports may also arise from unoptimized stoichiometry or impurity profiles in starting materials.

Q. How does the choice of solvent impact the stereoelectronic properties of this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation, while non-polar solvents (e.g., toluene) may favor crystalline product formation. Solvent effects on quinoline planarity and ester group rotation can alter UV-Vis absorption spectra, requiring solvent-matched controls in photophysical studies .

Methodological Recommendations

Q. What protocols are recommended for evaluating the chelation potential of this compound?

Q. How can researchers design derivatives to enhance the antimicrobial activity of Quinolin-8-yl esters?

- Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the benzoate para-position to increase membrane penetration.

- Synthesize triazole-linked analogs (e.g., 1,2,3-triazoles) via click chemistry to improve DNA-binding affinity, as seen in related quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.